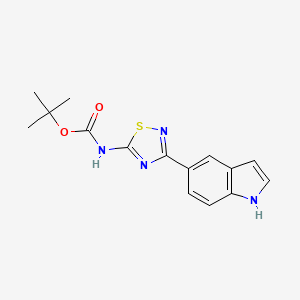
tert-butyl 3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-ylcarbamate
Cat. No. B8346648
M. Wt: 316.4 g/mol
InChI Key: YWRLUGYNPBACTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09321756B2
Procedure details


To a mixture of tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate (100 mg, 0.359 mmol) and indole-5-boronic acid (57.9 mg, 0.359 mmol) in 1,4-dioxane (5 mL) was added Pd(PPh3)4 (20.77 mg, 0.017 mmol) and 1M aq K2CO3 solution (0.539 mL, 0.539 mmol). N2 gas was purged for 15 min. After 15 min, the reaction was heated at reflux for 4 h. The reaction mixture was cooled to RT and treated with H2O (5 mL), extracted with EtOAc (25 mL). The aqueous layer was back extracted with EtOAc (25 mL). The combined organic layers were dried over anhydrous Na2SO4 and concentrated. The crude was further purified by silica gel column chromatography (eluent: 10% EtOAc in petroleum ether) to afford tert-butyl (3-(1H-indol-5-yl)-1,2,4-thiadiazol-5-yl)carbamate (50 mg, 44.2%) as an off white solid. MS (ESI, pos. ion) m/z: 261 (M+1); 1H NMR (400 MHz, DMSO-d6): δ 12.40 (s, 1H), 11.31 (s, 1H), 8.35 (s, 1H), 7.91 (dd, J=1.2 Hz & 8.4 Hz, 1H), 7.46 (d, J=8.4 Hz, 1H), 7.41-7.40 (m, 1H), 6.35 (s, 1H), 1.52 (s, 9H).
Quantity
100 mg
Type
reactant
Reaction Step One





Yield
44.2%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[N:6]=[C:5]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[S:4][N:3]=1.[NH:15]1[C:23]2[C:18](=[CH:19][C:20](B(O)O)=[CH:21][CH:22]=2)[CH:17]=[CH:16]1.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH:15]1[C:23]2[C:18](=[CH:19][C:20]([C:2]3[N:6]=[C:5]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[S:4][N:3]=3)=[CH:21][CH:22]=2)[CH:17]=[CH:16]1 |f:2.3.4,^1:42,44,63,82|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NSC(=N1)NC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
57.9 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1C=CC2=CC(=CC=C12)B(O)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.539 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
20.77 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
N2 gas was purged for 15 min
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 h
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with H2O (5 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (25 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was back extracted with EtOAc (25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over anhydrous Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude was further purified by silica gel column chromatography (eluent: 10% EtOAc in petroleum ether)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=CC2=CC(=CC=C12)C1=NSC(=N1)NC(OC(C)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 50 mg | |
| YIELD: PERCENTYIELD | 44.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 44% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
